N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has highlighted the synthesis of compounds with potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The study by Gangjee et al. (2008) revealed that compounds based on a similar scaffold showed promising inhibitory activities against human TS and DHFR, with one classical analogue being the most potent dual inhibitor known at the time. This suggests the importance of the structural features in designing effective anticancer and antimicrobial agents (Gangjee et al., 2008).
Crystal Structure Insights
The crystal structures of related compounds have been analyzed to understand their conformational behavior, which is crucial for their biological activity. Studies by Subasri et al. (2016, 2017) on similar compounds provide insight into their folded conformation, highlighting the intramolecular interactions stabilizing these structures. Such structural details are vital for rational drug design, offering clues on how to modify the chemical structure to enhance therapeutic efficacy (Subasri et al., 2016); (Subasri et al., 2017).
Anticancer Activity
Another aspect of research focuses on the synthesis of derivatives with anticancer properties. Horishny et al. (2021) reported the preparation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives tested for anticancer activity. This study identifies a series of compounds exhibiting potent and selective cytotoxic effects against leukemia cell lines, underscoring the therapeutic potential of structurally similar compounds (Horishny et al., 2021).
Synthetic Methods and Spectral Characterization
Research into synthetic methodologies and characterization is also crucial. Zaki et al. (2017) demonstrated the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a comprehensive spectral characterization. These compounds allow for future pharmacological activity investigations, offering a foundation for developing new therapeutic agents with improved efficacy (Zaki et al., 2017).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-14-8-9-18(17(25)11-14)26-20(29)13-33-24-27-21-16-6-2-3-7-19(16)32-22(21)23(30)28(24)12-15-5-4-10-31-15/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXHXWLRLUFEIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.